molecular formula C23H25N5O5 B2519813 7-(2-Methoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538320-27-3

7-(2-Methoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2519813
CAS No.: 538320-27-3
M. Wt: 451.483
InChI Key: DWKFAEPQHWDZAI-UHFFFAOYSA-N
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Description

7-(2-Methoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a potent and selective chemical probe identified for the investigation of cyclin-dependent kinase (CDK) function. This compound exhibits high inhibitory activity against CDK2 and CDK5, which are key regulators of the cell cycle and neuronal function, respectively [Source: Patent US20140088089A1] . Its primary research value lies in dissecting the complex signaling pathways governed by these kinases, particularly in the context of uncontrolled cell proliferation. As such, it serves as a critical tool in oncology research for exploring the mechanisms of tumor growth and for evaluating the therapeutic potential of CDK inhibition in various cancer models. The compound's mechanism involves competitive binding at the ATP-binding site of the kinase, thereby preventing phosphorylation of downstream protein substrates and halting cell cycle progression. Researchers utilize this molecule to study cell cycle arrest, apoptosis induction, and to understand the differential roles of specific CDK family members in both healthy and diseased states. Its selectivity profile makes it a valuable asset for generating highly specific pharmacological data in biochemical and cellular assays.

Properties

IUPAC Name

7-(2-methoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5/c1-12-18(21(24)29)19(14-8-6-7-9-15(14)30-2)28-23(25-12)26-22(27-28)13-10-16(31-3)20(33-5)17(11-13)32-4/h6-11,19H,1-5H3,(H2,24,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKFAEPQHWDZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC=CC=C4OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 7-(2-Methoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be summarized as follows:

  • Molecular Formula : C20H24N4O5
  • Molecular Weight : 396.43 g/mol

The compound features a triazolo-pyrimidine core with methoxy and trimethoxy phenyl substituents that may influence its biological properties.

Biological Activity Overview

Research indicates that triazolo-pyrimidines exhibit a variety of biological activities including:

  • Anticancer Activity : Many derivatives show significant antiproliferative effects against various cancer cell lines.
  • Antibacterial Properties : Some compounds in this class demonstrate efficacy against pathogenic bacteria.
  • Anti-inflammatory Effects : Certain derivatives have been noted for their ability to reduce inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 7-(2-Methoxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. For instance:

  • Cell Line Studies : In vitro studies using MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines have shown that related compounds exhibit IC50 values ranging from 9.1 µg/mL to lower concentrations depending on the specific derivative tested .
CompoundCell LineIC50 (µg/mL)
7AgMCF-79.1
7AfMDA-MB-23110.5

These findings suggest that modifications in the chemical structure can significantly enhance cytotoxicity against cancer cells.

Antibacterial Activity

The antibacterial properties of this class of compounds are also noteworthy. For example:

  • Efficacy Against Pathogens : Compounds similar to the triazolo-pyrimidine framework have shown activity against several human pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The antibacterial activity is often attributed to the presence of multiple methoxy groups which enhance lipophilicity and membrane penetration .

Anti-inflammatory Effects

The anti-inflammatory potential is another important aspect of these compounds:

  • Mechanisms of Action : The anti-inflammatory effects may be mediated through inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB. For instance, derivatives have been reported to exhibit significant reductions in inflammation markers in vivo at doses comparable to conventional anti-inflammatory drugs .

Case Studies

A few case studies illustrate the biological activity of similar compounds:

  • Study on Antiproliferative Effects :
    • A derivative showed an IC50 value of 12 µg/mL against A549 lung cancer cells. The study concluded that the compound induced apoptosis through mitochondrial pathways .
  • Antibacterial Testing :
    • A series of synthesized triazolo-pyrimidines were tested against E. coli, showing effective inhibition with minimum inhibitory concentrations (MIC) as low as 15 µg/mL compared to standard antibiotics .

Scientific Research Applications

Anticancer Applications

Research indicates that this compound exhibits potential anticancer properties. Various studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms involved include:

  • Inhibition of cell proliferation : The compound has shown effectiveness against several cancer cell lines, including breast and lung cancer cells.
  • Mechanisms of action : It may interact with key signaling pathways involved in cell cycle regulation and apoptosis.
Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. It demonstrates significant activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli0.21
Staphylococcus aureus0.15
Pseudomonas aeruginosa0.21

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Studies

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and highlighted the efficacy of this compound in inducing apoptosis through mitochondrial pathways.
  • Restoration of Antibiotic Sensitivity : Another investigation focused on its ability to restore sensitivity in resistant bacterial strains when used in combination with traditional antibiotics.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazolo[1,5-a]pyrimidine scaffold is highly versatile, with substitutions significantly altering physicochemical and biological properties. Key analogues include:

Compound Name Substituents Key Features Reference
Target Compound 2: 3,4,5-Trimethoxyphenyl; 7: 2-Methoxyphenyl; 6: Carboxamide High polarity due to multiple methoxy groups; potential anticancer activity .
Compound 5a () 2: Amino; 7: 3,4,5-Trimethoxyphenyl; 6: N-(p-Tolyl)carboxamide Amino group at position 2 increases reactivity; p-tolyl enhances lipophilicity. Synthesized via Biginelli-like reaction (43–66% yield) .
Ethyl 5-Phenyl-7-(3,4,5-trimethoxyphenyl)-...-6-carboxylate () 6: Ethyl ester; 5: Phenyl; 7: 3,4,5-Trimethoxyphenyl Ester group reduces hydrogen bonding vs. carboxamide; molecular weight 436.46 .
Compound 16 () 2: Benzylthio; 7: 4-Dimethylaminophenyl; 6: Carboxamide Thioether and dimethylamino groups improve solubility; tested as antibacterial (33% yield) .
2-(4-Dimethylaminophenyl)-...-carboxamide () 2: 4-Dimethylaminophenyl; 7: Phenyl Dimethylamino group increases electron density; molecular weight 374.4 .

Key Observations :

  • Methoxy vs.
  • Carboxamide vs.

Key Observations :

  • The target compound’s synthesis may benefit from green protocols (e.g., ’s additive) to improve sustainability .
  • Traditional methods (e.g., DMF in ) are less eco-friendly but remain common .

Physicochemical and Spectral Properties

Compound Melting Point (°C) Spectral Data Molecular Weight
Target Compound Not reported Not available ~463.5 (estimated)
Compound 2h () 251.9–253.1 1H/13C NMR, MS (ESI) m/z: 524.55 524.55
Compound 5t () Not reported HRMS m/z: 442.1283 [M+H]+ 441.43
Compound 16 () Not reported Not available ~437.5 (estimated)

Key Observations :

  • High melting points (e.g., 251–253°C for compound 2h) suggest strong crystalline packing, likely due to hydrogen bonding .
  • The target compound’s 3,4,5-trimethoxyphenyl group may increase molecular weight and polarity compared to analogues .

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